Bis(glycinato)oxovanadium(IV)

Description

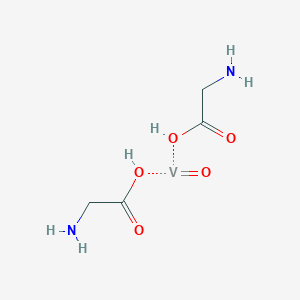

Structure

3D Structure of Parent

Properties

CAS No. |

15283-90-6 |

|---|---|

Molecular Formula |

C14H13NO |

Origin of Product |

United States |

Synthetic Methodologies for Bis Glycinato Oxovanadium Iv Complexes

General Synthetic Routes for Oxovanadium(IV) Chelates

The synthesis of oxovanadium(IV) chelates generally involves the reaction of an oxovanadium(IV) salt, most commonly vanadyl sulfate (B86663) (VOSO₄), with a chelating ligand in a suitable solvent. tandfonline.comarcjournals.org The ligand, which can be a Schiff base, amino acid, or other organic molecule with appropriate donor atoms, displaces the sulfate ions and coordinates to the central vanadyl ion (VO²⁺). tandfonline.comarcjournals.orgresearchgate.net The reaction conditions, such as temperature, pH, and solvent, are crucial for the successful formation and stability of the resulting complex. nih.gov In many cases, the reaction is carried out in an inert atmosphere to prevent the oxidation of the vanadium(IV) center to vanadium(V).

Specific Synthesis Protocols for Bis(glycinato)oxovanadium(IV)

A widely documented method for synthesizing bis(glycinato)oxovanadium(IV) involves the direct reaction of oxovanadium(IV) sulfate with glycine (B1666218). In a typical procedure, oxovanadium(IV) sulfate trihydrate is dissolved in deionized water, followed by the addition of glycine. The molar ratio of glycine to the vanadium salt is a key parameter, often being 2:1 to ensure the formation of the bis(glycinato) complex.

Another approach utilizes an oxovanadium(IV) hydroxide (B78521) precursor. This method involves precipitating oxovanadium(IV) hydroxide from vanadyl sulfate using a base like ammonium (B1175870) hydroxide. The resulting precipitate is then washed to remove sulfate ions and subsequently reacted with glycine in water.

Reaction Conditions and Optimization Strategies

The successful synthesis of bis(glycinato)oxovanadium(IV) is highly dependent on the careful control of reaction conditions. Key parameters that are optimized include temperature, atmosphere, and pH.

Temperature: The reaction is typically conducted at a controlled temperature, ranging from 30 to 60°C. This temperature range is considered optimal for facilitating the coordination of the glycine ligands without causing the decomposition of the complex or the oxidation of the vanadium(IV) center. Temperatures exceeding 70°C have been shown to accelerate decomposition.

Atmosphere: To prevent the oxidation of the V(IV) to V(V), the reaction is often carried out under an inert atmosphere, such as argon or nitrogen. Performing the synthesis under aerobic conditions can lead to significant oxidation of the vanadium center.

pH: The pH of the reaction mixture can influence the formation and stability of the complex. While not always explicitly stated as a primary optimization parameter in all literature, maintaining a suitable pH is important for ensuring the glycine is in the appropriate protonation state for coordination.

Factorial design methodologies can be employed for a more systematic optimization of the synthesis. This involves testing variables such as pH, temperature, and the molar ratio of glycine to the vanadyl ion to maximize yield and purity.

Green Chemistry Approaches in Bis(glycinato)oxovanadium(IV) Synthesis

While specific "green chemistry" protocols for bis(glycinato)oxovanadium(IV) are not extensively detailed in the provided search results, the principles of green chemistry can be applied. One example of a green synthesis approach for an oxovanadium(IV) complex, specifically oxovanadium(IV)-bis(abietate), involved using a ligand derived from pine resin and an aqueous solution of vanadium(III) chloride at 80°C. nih.gov This method avoided the use of organic solvents and did not generate toxic residues. nih.gov Such principles, including the use of water as a solvent and ligands from renewable resources, could potentially be adapted for the synthesis of bis(glycinato)oxovanadium(IV).

Purification and Isolation Techniques for Research-Grade Compounds

After the synthesis, the bis(glycinato)oxovanadium(IV) complex needs to be purified and isolated to obtain a research-grade compound. A common method for isolation is the evaporation of the solvent, often using a rotary evaporator, which yields a solid product. The resulting solid is then typically washed with appropriate solvents to remove any unreacted starting materials or byproducts. For instance, washing with cold methanol (B129727) and diethyl ether has been reported in the synthesis of other oxovanadium(IV) complexes. psu.edu

Further purification can be achieved through recrystallization. This involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing it to cool slowly, leading to the formation of purer crystals. The choice of solvent for recrystallization is critical and depends on the solubility characteristics of the complex.

To ensure the quality and reproducibility of the synthesis, standardized protocols are essential. This includes documenting details such as the duration of inert gas purging and the specific filtration methods used.

Structural Elucidation and Spectroscopic Characterization of Bis Glycinato Oxovanadium Iv

Molecular and Electronic Structure Determination

Spectroscopic and analytical assessments have provided a clear picture of the coordination environment of the central vanadyl ion.

Bis(glycinato)oxovanadium(IV) predominantly adopts a square pyramidal geometry. eujournal.org This structural arrangement is a characteristic feature of many oxovanadium(IV) species. eujournal.org The cumulative results from spectroscopic analyses, including UV-Vis spectroscopy which shows d-d transitions characteristic of this geometry, confirm the square pyramidal structure for the complex. eujournal.org

In this complex, the two glycine (B1666218) molecules function as bidentate ligands. eujournal.org Each glycinato ligand coordinates to the central vanadium(IV) ion through the nitrogen atom of the amino group and one oxygen atom from the carboxylato group. eujournal.org This coordination pattern results in a homoleptic complex, where all ligands are of the same type. eujournal.org

Vibrational Spectroscopic Characterization

Vibrational spectroscopy is a key tool for confirming the coordination of the glycine ligands and identifying the characteristic functional groups within the complex.

FT-IR spectroscopy is instrumental in verifying the structure of bis(glycinato)oxovanadium(IV). The coordination of the glycinato ligands to the vanadium center is confirmed by observable shifts in the vibrational frequencies of the amino (N-H) and carboxylato (COO⁻) groups compared to free glycine. A strong band characteristic of the vanadyl (V=O) moiety is also a prominent feature. eujournal.orgnih.gov

The table below summarizes key FT-IR spectral data for bis(glycinato)oxovanadium(IV) and its related complexes. eujournal.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| ν(N-H) | 3275 - 3255 | Medium (m) |

| ν(O-H) of H₂O | 3450 - 3400 | Broad (br) |

| νₐₛ(COO⁻) | 1645 - 1635 | Very Strong (vs) |

| νₛ(COO⁻) | 1395 - 1390 | Strong (s) |

| ν(V=O) | 980 - 970 | Strong (s) |

| ν(V-N) | 540 - 530 | Weak (w) |

| ν(V-O) | 480 - 470 | Weak (w) |

Data derived from characterization of [VIVO(GlyH)(Gly)]⁺ complexes with different counter-ions. eujournal.org

While FT-IR spectroscopy is widely reported for the characterization of bis(glycinato)oxovanadium(IV), detailed Raman spectroscopic studies on this specific compound are less common in the surveyed literature. However, Raman spectroscopy is a valuable technique for studying oxovanadium(IV) complexes. For instance, in situ Raman can be used to track the V=O vibrational modes to detect intermediate species during catalytic processes. For related compounds like bis(maltolato)oxovanadium(IV), FT-Raman spectra have been successfully recorded and analyzed. nih.gov The characteristic V=O stretching vibration, which is strong in the IR spectrum, would also be expected to be a prominent feature in the Raman spectrum.

Electronic Absorption Spectroscopy and d-d Transitions

The electronic absorption spectrum of bis(glycinato)oxovanadium(IV) is characteristic of oxovanadium(IV) species, which typically exhibit a square pyramidal geometry. eujournal.org The visible absorption spectra, recorded in dimethyl sulfoxide (B87167) (DMSO) solution under anaerobic conditions, show two distinct bands. eujournal.org These bands are attributed to d-d transitions of the vanadium(IV) center. eujournal.org

One absorption band is observed in the range of 780-800 nm, while a second band appears between 595-609 nm. eujournal.org These transitions are consistent with the d¹ electronic configuration of the V(IV) ion in a square-pyramidal ligand field. rsc.org The specific energies of these transitions can be influenced by the solvent environment and the nature of the coordinated ligands. rsc.orgresearchgate.net

| Transition | Wavelength Range (nm) | Assignment |

|---|---|---|

| Band I | 780-800 | d-d transition |

| Band II | 595-609 | d-d transition |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While the paramagnetic nature of the Vanadium(IV) center can complicate NMR analysis, valuable structural information can still be obtained.

¹H NMR spectra of bis(glycinato)oxovanadium(IV) complexes have been measured in DMSO solution. eujournal.org Although paramagnetic complexes often yield less informative spectra, singlets corresponding to the methylene (B1212753) protons of the glycine ligands have been identified. eujournal.org In some synthesized bis(glycinato)oxovanadium(IV) complexes, the methylene protons appear as a singlet at approximately 4.40 ppm. eujournal.org The downfield shift of these protons is attributed to the neighboring carbonyl groups. eujournal.org Signals for the N-H protons are often not observed, likely due to their labile nature. eujournal.org

| Proton Type | Chemical Shift (ppm) | Solvent |

|---|---|---|

| Methylene (CH₂) | ~4.40 | DMSO |

Detailed ¹³C NMR spectroscopic data for bis(glycinato)oxovanadium(IV) is not extensively reported in the readily available literature. However, for similar oxovanadium(IV) complexes, ¹³C NMR has been employed to characterize the carbon skeleton of the organic ligands. researchgate.netresearchgate.net For instance, in related systems, the technique has been used to confirm the coordination of the ligand to the metal center and to investigate the stereochemistry of the complex. researchgate.net

NMR spectroscopy is a powerful tool for studying the kinetics of ligand exchange reactions in vanadyl complexes. acs.orgacs.orgacs.org Studies on the replacement of glycinate (B8599266) in bis(glycinato)oxovanadium(IV) by other ligands, such as oxalate (B1200264), have been conducted to understand the reaction mechanisms. oup.com These kinetic studies often follow the changes in the NMR signals of the exchanging ligands over time to determine rate constants and elucidate the pathways of substitution, which can proceed through different mechanisms. oup.comnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy of Vanadium(IV) Center

EPR spectroscopy is a primary technique for studying paramagnetic d¹ oxovanadium(IV) complexes. electronicsandbooks.comudel.edu The spectra typically show an eight-line pattern due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus, which has a nuclear spin of I = 7/2. researchgate.netsciensage.info

Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, a pulsed EPR technique, has been used to determine the hyperfine coupling (HFC) and nuclear quadrupole coupling (NQC) parameters for nitrogen-coordinated oxovanadium(IV) complexes, including bis(glycinato)oxovanadium(IV). electronicsandbooks.comacs.org

For bis(glycinato)oxovanadium(IV), the ¹⁴N NQC parameter (e²qQ) was determined to be 2.7 MHz, and the isotropic HFC parameter (|Aiso|) was found to be 5.10 MHz. electronicsandbooks.comacs.org The analysis of these parameters provides insight into the electronic structure and the nature of the vanadium-nitrogen bond. electronicsandbooks.com The ⁵¹V hyperfine coupling constants are sensitive to the ligand environment and can be used to probe the coordination sphere of the vanadyl ion. udel.eduresearchgate.net The anisotropic nature of the ⁵¹V hyperfine interaction provides information about the geometry of the complex. udel.edu

| Parameter | Nucleus | Value | Technique |

|---|---|---|---|

| e²qQ | ¹⁴N | 2.7 MHz | ESEEM |

| |Aiso| | ¹⁴N | 5.10 MHz | ESEEM |

Anisotropic EPR Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the environment of the paramagnetic V(IV) center (d¹ configuration) in Bis(glycinato)oxovanadium(IV). Anisotropic EPR spectra, typically recorded on frozen solutions or powdered samples, provide detailed information about the magnetic properties of the complex, which are dependent on its orientation with respect to the external magnetic field.

The spectra of oxovanadium(IV) complexes like Bis(glycinato)oxovanadium(IV) are characterized by an axially symmetric g-tensor and a hyperfine coupling (A) tensor, arising from the interaction of the unpaired electron with the 51V nucleus (I = 7/2). researchgate.net This results in two sets of eight lines, corresponding to the parallel (g∥) and perpendicular (g⊥) components.

Further detail is elucidated through advanced techniques like Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, which measures the weak interactions between the electron spin and nearby nuclear spins, such as the ¹⁴N of the glycine ligands. For Bis(glycinato)oxovanadium(IV), ESEEM studies have determined the ¹⁴N hyperfine coupling (HFC) and nuclear quadrupole coupling (NQC) parameters. acs.org These parameters are crucial for precisely defining the coordination environment.

The following table summarizes the key EPR parameters reported for Bis(glycinato)oxovanadium(IV).

| Parameter | Value | Description |

| g∥ | ~1.94-1.95 | g-tensor component parallel to the V=O bond |

| g⊥ | ~1.98-1.99 | g-tensor component perpendicular to the V=O bond |

| A∥ | ~(160-170) x 10⁻⁴ cm⁻¹ | Hyperfine coupling constant parallel to the V=O bond |

| A⊥ | ~(60-70) x 10⁻⁴ cm⁻¹ | Hyperfine coupling constant perpendicular to the V=O bond |

| |Aiso| (¹⁴N) | 5.10 MHz | Isotropic hyperfine coupling parameter for amine nitrogen acs.org |

| e²qQ (¹⁴N) | 2.7 MHz | Nuclear quadrupole coupling parameter for amine nitrogen acs.org |

Note: g and A tensor values are typical for oxovanadium(IV) complexes with N₂O₂ coordination in a square pyramidal geometry.

Correlation of EPR Parameters with Electronic Structure

The anisotropic EPR parameters (g and A tensors) are directly related to the electronic structure of the Bis(glycinato)oxovanadium(IV) complex. In a typical square-pyramidal geometry, the unpaired electron resides primarily in the dxy orbital. nih.gov The deviations of the g-values from the free-electron value (ge ≈ 2.0023) and the anisotropy of the hyperfine coupling constant provide insight into the nature of the metal-ligand bonds and the energy levels of the d-orbitals.

The relationship between the EPR parameters and the molecular orbital coefficients allows for an estimation of the covalency of the vanadium-ligand bonds. The ¹⁴N hyperfine coupling parameters, determined via ESEEM, offer a more direct probe of the V-N bond. acs.org The isotropic part of the HFC is analyzed through the indirect spin transfer mechanism, which depends on the polarization of the nitrogen lone-pair spⁿ-hybrid orbital and its s-orbital character. acs.org The analysis for Bis(glycinato)oxovanadium(IV) indicates that the polarization is consistently around -1%, and the distinct |Aiso| value is attributed to the specific s-orbital content of the amine nitrogen. acs.org

Distortions from an ideal square-pyramidal geometry towards a trigonal-bipyramidal one can influence the spectroscopic parameters, which in turn reflect changes in the electronic structure of the metal ion. nih.gov

X-ray Diffraction Analysis (Powder and Single Crystal)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. While detailed single-crystal X-ray diffraction data for Bis(glycinato)oxovanadium(IV) is not widely reported in literature, its structure is consistently described as square pyramidal based on spectroscopic evidence and comparison with related compounds. eujournal.org In this geometry, the two glycine ligands act as bidentate chelators, coordinating to the vanadium center through their amino nitrogen and carboxylato oxygen atoms in the equatorial plane. eujournal.org The oxo group occupies the apical position.

Powder X-ray diffraction (PXRD) has been used to characterize the polycrystalline nature of related metal-glycinate chelates. researchgate.netgrafiati.com PXRD patterns are useful for confirming the formation of the desired compound and assessing its phase purity. For similar oxovanadium(IV) complexes, PXRD results often indicate a polycrystalline nature. researchgate.net

For context, single-crystal XRD analysis of a related oxovanadium(IV) complex, [VO(Me-IDA)(H₂O)₂] (where Me-IDA is methyliminodiacetic acid), reveals a distorted octahedral geometry. researchgate.net Another related complex, bis(acetylacetonato)oxovanadium(IV), crystallizes in a distorted octahedral geometry. nih.gov While not directly Bis(glycinato)oxovanadium(IV), these structures provide a basis for the expected bond lengths and coordination environment.

Table of Typical Crystallographic Data for Related Oxovanadium(IV) Complexes

| Parameter | Example Value ([VO(C₅H₇O₂)₂(C₅H₅N)]) nih.gov | Example Value ([Cr(EDDA)(OH)]₂) researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/n |

| a (Å) | 11.666(2) | 11.831(5) |

| b (Å) | 16.591(3) | 16.409(8) |

| c (Å) | 9.596(2) | 5.419(3) |

| **β (°) ** | 106.63(3) | 99.05(4) |

| **V (ų) ** | 1777.6(6) | 1038.5 |

| Z | 4 | 2 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition profile of Bis(glycinato)oxovanadium(IV). grafiati.com The technique monitors the change in mass of a sample as it is heated at a constant rate. TGA, often coupled with differential thermal analysis (DTA), provides information on decomposition temperatures, the nature of volatile products, and the composition of the final residue. osti.gov

Studies on related oxovanadium(IV) complexes show that they are often stable up to around 100°C. researchgate.netresearchgate.net The decomposition of Bis(glycinato)oxovanadium(IV) would be expected to occur in distinct steps, corresponding to the loss of any water of hydration, followed by the thermal degradation of the glycine ligands. The final product at high temperatures is typically a stable vanadium oxide, such as Vanadium pentoxide (V₂O₅). mdpi.com

Illustrative TGA Decomposition Stages for a Metal-Glycinate Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 25 - 130 | ~15% | Loss of lattice water molecules utar.edu.my |

| 130 - 400 | Variable | Decomposition and loss of organic glycinate ligands |

Scanning Electron Microscopy (SEM) for Morphological Characteristics

Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and morphology of solid materials. SEM analysis of related oxovanadium(IV) complexes has revealed their polycrystalline nature. researchgate.net The resulting micrographs provide information on particle size, shape, and aggregation.

For instance, studies on various vanadium oxide compounds show diverse morphologies, including nano-cubes and nanorods, depending on the synthesis conditions. science.gov The morphology of V₂O₅·nH₂O, a potential final residue of TGA, has been characterized as nanosheets. acs.org While specific SEM images for Bis(glycinato)oxovanadium(IV) are not detailed in the provided search results, the technique is a standard method for characterizing the solid-state form of such coordination complexes. mdpi.com

Advanced Analytical and Computational Studies on Bis Glycinato Oxovanadium Iv

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling tool for investigating the properties of vanadium complexes. It allows for the accurate prediction of molecular structures, vibrational frequencies, and electronic characteristics, providing a theoretical framework for interpreting experimental results.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule through geometry optimization. For bis(glycinato)oxovanadium(IV), these calculations consistently confirm a square pyramidal geometry. In this structure, the vanadium(IV) ion sits (B43327) at the center, coordinated by two bidentate glycine (B1666218) ligands in the basal plane and a terminal oxo group at the apical position.

Energetic calculations determine the total electronic energy of the optimized structure, confirming its stability. By comparing the energies of different possible isomers (e.g., cis vs. trans configurations of the glycine ligands), DFT can predict the most energetically favorable form of the complex. The cis isomer, where the glycine amino groups are adjacent, is generally found to be the more stable configuration.

Table 1: Representative Optimized Bond Lengths for cis-Bis(glycinato)oxovanadium(IV) from DFT Calculations

| Bond | Typical Calculated Bond Length (Å) |

| V=O (apical) | 1.58 - 1.62 |

| V-N (glycine amino) | 2.04 - 2.08 |

| V-O (glycine carboxyl) | 1.96 - 2.00 |

Note: These values are representative and can vary depending on the specific functional and basis set used in the DFT calculation.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. This allows for the precise assignment of absorption bands observed in experimental FT-IR spectra. For instance, the strong V=O stretching vibration is a key diagnostic peak. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. These transitions correspond to the absorption of light in the UV-Vis region. For bis(glycinato)oxovanadium(IV), TD-DFT can predict the d-d electronic transitions that are characteristic of its d¹ electronic configuration and square-pyramidal geometry.

Table 2: Comparison of Experimental and DFT-Predicted Spectroscopic Data

| Spectroscopic Feature | Experimental Range | DFT-Predicted Range | Assignment |

| IR Frequency | ~970 cm⁻¹ | ~965 - 980 cm⁻¹ | V=O stretch |

| IR Frequency | ~1640 - 1690 cm⁻¹ | ~1630 - 1700 cm⁻¹ | Asymmetric COO⁻ stretch (carboxylate) |

| UV-Vis Absorption (d-d) | ~550 - 700 nm | ~540 - 710 nm | dxy → dxz, dyz; dxy → dx²-y² |

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a compound.

HOMO: For bis(glycinato)oxovanadium(IV), the HOMO is typically localized on the non-bonding dxy orbital of the vanadium center.

LUMO: The LUMO is usually found to be a combination of the dxz and dyz orbitals, also centered on the vanadium atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. DFT calculations provide a quantitative measure of this gap, offering insights into the complex's potential to participate in redox reactions and interact with other molecules.

Molecular Docking Simulations of Interactions with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. These simulations are instrumental in understanding the potential biological activity of compounds like bis(glycinato)oxovanadium(IV).

Given the observed insulin-mimetic properties of some vanadium complexes, molecular docking is used to explore how bis(glycinato)oxovanadium(IV) might interact with key proteins in metabolic pathways. nih.govnih.gov Docking algorithms place the vanadium complex into the binding sites of target proteins and evaluate the goodness of fit.

Potential protein targets for these simulations include:

Protein Tyrosine Phosphatases (PTPs): Such as PTP1B, a negative regulator of the insulin (B600854) signaling pathway. Inhibition of PTP1B is a key mechanism for the insulin-enhancing effects of vanadium compounds.

Serum Transport Proteins: Like serum albumin, which can bind and transport molecules in the bloodstream. nih.gov Docking can predict the binding affinity and location on the protein, which influences the bioavailability of the complex. nih.gov

Enzymes in Glucose Metabolism: Including kinases and dehydrogenases, which have been shown to be affected by vanadium treatment in diabetic models. nih.govnih.gov

The simulation identifies the most probable binding pocket (e.g., the active site or an allosteric site) and the specific pose (orientation and conformation) of the complex within that pocket.

Beyond predicting the binding pose, molecular docking quantifies the energetic landscape of the molecular recognition process. researchgate.net This is achieved by calculating a scoring function, which estimates the binding free energy of the ligand-protein complex. A lower (more negative) binding energy score indicates a more stable interaction and higher binding affinity.

This binding energy is composed of several contributing forces:

Hydrogen Bonds: Formed between the glycine ligands' amine and carboxylate groups and polar amino acid residues (e.g., Serine, Threonine, Aspartate).

Electrostatic Interactions: Occurring between the charged parts of the vanadium complex and charged residues in the protein binding site.

Coordination Bonds: In some cases, direct coordination between the vanadium center and a protein residue (like histidine or cysteine) can be modeled.

By analyzing these energetic components, researchers can understand the key drivers of the binding interaction and the specific amino acid residues that are crucial for recognizing and stabilizing the vanadium complex. researchgate.net

Table 3: Conceptual Components of Binding Energy in Molecular Docking

| Interaction Type | Description | Key Residues Involved (Examples) |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Ser, Thr, Asn, Gln, Asp, Glu |

| Electrostatic (Ionic) | Attraction between oppositely charged ions. | Asp, Glu, Lys, Arg, His |

| Van der Waals | Weak, short-range forces arising from temporary fluctuations in electron density. | All amino acids |

| Metal Coordination | Direct bond formation between the vanadium center and a suitable protein side chain. | His, Cys, Asp |

Molecular Dynamics Simulations

While dedicated molecular dynamics (MD) simulations specifically detailing the behavior of bis(glycinato)oxovanadium(IV) are not extensively reported in publicly available literature, computational methods, including MD simulations, are acknowledged as valuable tools for understanding its properties. These simulations can model transition states and the energy barriers associated with ligand exchange, providing insights into the complex's stability and reactivity.

In a broader context, MD simulations have been employed to study aqueous solutions of glycine, a key component of the complex. rsc.org These simulations revealed that glycine molecules in solution have a tendency to aggregate, forming clusters. rsc.org These clusters are dynamic, with water and glycine molecules exchanging rapidly within picoseconds, indicating a fluid-like and highly mobile environment. rsc.org Such studies on the ligand itself can provide foundational knowledge for future, more complex simulations involving the entire bis(glycinato)oxovanadium(IV) molecule, helping to predict its behavior in aqueous environments and its interactions with biological macromolecules.

Speciation Studies in Aqueous and Model Biological Solutions

The behavior of bis(glycinato)oxovanadium(IV) in solution is complex, with its speciation being highly dependent on factors such as pH and the presence of other coordinating molecules. Understanding this speciation is crucial for elucidating its biological activity and transport mechanisms.

Potentiometric techniques have been instrumental in characterizing the equilibria of the oxovanadium(IV)-glycine system in aqueous solutions. eujournal.org These studies involve the precise measurement of hydrogen ion concentration (pH) as a function of added titrant to determine the formation constants of various complex species in solution.

Early studies utilizing potentiometric and spectroscopic methods have been fundamental in mapping the solution chemistry of this system. eujournal.org While specific stability constants for the full range of potential species are not consistently reported across all literature, the general approach allows for the identification of predominant species at different pH values. For instance, in the oxovanadium(IV)–glutathione system, which has been studied more extensively, potentiometric data revealed the formation of various species with a 2:1 ligand-to-metal ratio as the pH changes. researchgate.net A similar approach is applied to the bis(glycinato)oxovanadium(IV) system to understand its pH-dependent speciation.

The following table summarizes the types of species generally identified in potentiometric studies of oxovanadium(IV) with amino acid ligands.

| Species Type | General Formula | pH Range of Predominance |

| Protonated Complex | [VO(HL)₂]²⁺ | Acidic |

| Neutral Complex | [VO(L)₂] | Near-Neutral |

| Hydroxo Complex | [VO(L)₂(OH)]⁻ | Basic |

| Note: L represents the glycinate (B8599266) anion and HL represents the zwitterionic or protonated glycine. The exact pH ranges can vary based on experimental conditions. |

The hydrolysis of the oxovanadium(IV) ion is a critical factor influencing the speciation of its complexes. In aqueous solutions, the bare VO²⁺ ion undergoes hydrolysis to form species such as [VO(OH)]⁺ and the dimeric species [(VO)₂(OH)₂]²⁺. The formation of these hydrolyzed and potentially oligomeric species is a competing process with the coordination of glycine ligands.

Studies on the oxovanadium(IV)-glycine system indicate that the formation of the bis(glycinato) complex helps to prevent the extensive hydrolysis and precipitation of vanadyl hydroxide (B78521), particularly in the physiological pH range. However, depending on the concentration and pH, the potential for the formation of hydrolyzed or oligomeric species containing glycine ligands cannot be entirely dismissed. The equilibrium between monomeric and potential dimeric or oligomeric forms is a key aspect of its solution chemistry that influences its bioavailability and interaction with biological targets.

Mechanistic Investigations of Bis Glycinato Oxovanadium Iv in Bioinorganic Systems

Interaction with Cellular Components in Model Systems

The initial journey of bis(glycinato)oxovanadium(IV) (BGOV) into a biological system involves crossing the cellular membrane, a process governed by intricate molecular mechanisms. Once inside the cell, its bioactivity is largely dictated by its redox chemistry.

The cellular uptake of vanadium compounds is a critical determinant of their biological activity. While specific in-vitro studies on the cellular uptake mechanism of BGOV are not extensively detailed in the provided results, general principles for similar oxovanadium(IV) complexes can be inferred. The cellular uptake of vanadium complexes is influenced by factors such as lipophilicity, which is enhanced by organic ligands like glycine (B1666218). This suggests that BGOV may have more favorable gastrointestinal absorption compared to inorganic vanadyl sulfate (B86663). The glycine ligand, being a simple amino acid, may facilitate transport across the cell membrane through amino acid transport systems, although this is a hypothesis that requires further specific investigation. Studies on other vanadium complexes, like bis(maltolato)oxovanadium(IV) (BMOV), indicate that cellular uptake is a complex process that can be influenced by other metals and transporters. mdpi.com For instance, the divalent metal transporter 1 (DMT1) has been identified as a transporter for Cu1+, and it's plausible that similar transporters could be involved in the uptake of vanadyl ions or their complexes. mdpi.com

The biological effects of vanadium are closely linked to the interconversion between its +4 (vanadyl) and +5 (vanadate) oxidation states. cnr.it Inside the cell, the V(IV) center of BGOV can undergo oxidation to V(V). This process is significant because V(V) species are known to be potent inhibitors of protein tyrosine phosphatases (PTPs), a key mechanism in the insulin-mimetic effects of vanadium compounds. cnr.itnih.gov The cellular environment contains various oxidizing and reducing agents, such as molecular oxygen, hydrogen peroxide, glutathione, and ascorbate, which can facilitate this redox cycling. cnr.itresearchgate.net

The generation of reactive oxygen species (ROS) is often associated with the redox chemistry of vanadium. cnr.itnih.govnih.govucl.ac.uk This can lead to oxidative stress, which has been implicated in both the therapeutic and toxicological effects of vanadium compounds. cnr.itucl.ac.uk Studies on other oxovanadium complexes have shown that their redox behavior can be monitored using techniques like cyclic voltammetry, which can help in understanding the stability of the V(IV) state under physiological conditions. nih.gov The stability of the V(IV) state in BGOV is crucial, as oxidation to V(V) can be a key step in its biological action. nih.gov However, this oxidation can be influenced by the presence of proteins and other bioligands in the cellular milieu. rsc.org

Interactions with Biomolecules at a Molecular Level (in vitro studies)

Once within the biological system, BGOV does not remain as an isolated entity. It engages in a series of interactions with various biomolecules, leading to ligand exchange, protein binding, and the formation of new chemical species that may be the ultimate bioactive forms.

The interaction of vanadium with amino acids and other low-molecular-mass bioligands present in biological fluids is a fundamental aspect of its bio-coordination chemistry. nih.gov Glycine itself is a simple amino acid, and BGOV is a complex where two glycine molecules are chelated to the oxovanadium(IV) core. eujournal.org In biological systems, BGOV can undergo ligand exchange reactions with other endogenous amino acids such as L-cysteine and L-histidine, or small bioligands like phosphate (B84403), lactate, oxalate (B1200264), and citrate. nih.gov

Studies on ternary systems involving V(IV)O and various bioligands have shown the formation of mixed-ligand complexes. nih.gov For example, in the presence of lactate, citrate, or oxalate, ternary complexes are formed, with their prevalence depending on the pH. nih.gov These interactions are crucial as they can alter the speciation of the vanadium compound, affecting its transport, stability, and reactivity. The formation of these ternary complexes is often studied using techniques like EPR spectroscopy. nih.gov

Table 1: Examples of Ternary Complex Formation with V(IV)O and Small Bioligands

| Bioligand | Predominant Ternary Complex at pH > 4 | Reference |

|---|---|---|

| Lactate | [V(Cys)(Lac)(OH)]⁻ (with Cysteine) | nih.gov |

| Citrate | [V(Cys)(Cit)]²⁻ (with Cysteine) | nih.gov |

This table is illustrative of ternary complex formation with V(IV)O and is based on findings with cysteine as a primary ligand. Similar principles of mixed-ligand complex formation would apply to BGOV.

In the bloodstream, vanadium compounds readily interact with serum proteins, primarily albumin and transferrin, which act as major transport proteins. cnr.itnih.govresearchgate.net These interactions are critical for the biodistribution and pharmacokinetics of vanadium. researchgate.netnih.gov

Albumin: Human serum albumin (HSA) is the most abundant protein in blood plasma and has multiple binding sites for metal ions. cnr.itresearchgate.net Studies with the related compound bis(maltolato)oxovanadium(IV) (BMOV) have shown that it forms a distinct adduct with HSA, which is different from the species formed when VOSO₄ is mixed with HSA and maltol (B134687) separately. researchgate.netnih.gov This suggests that the chelated complex interacts directly with the protein. It is proposed that in such adducts, the protein binds to the vanadium center through accessible histidine side chains. nih.gov The binding of vanadium chelates to albumin can significantly affect their transport and efficacy. researchgate.netnih.gov

Transferrin: Serum transferrin, the primary iron-transport protein, is also a significant carrier for vanadium. cnr.itnih.govresearchgate.net Electron paramagnetic resonance (EPR) studies have shown that both BMOV and vanadyl sulfate yield identical reaction products with apo-transferrin, suggesting that the vanadyl ion itself binds to the protein. researchgate.netnih.gov The binding of V(IV)O²⁺ to transferrin has been extensively studied. cnr.it

Immunoglobulins: Immunoglobulins, particularly IgG, are also present in high concentrations in the serum and have been shown to bind V(IV)O²⁺ at distinct sites. cnr.it

The interaction of BGOV with serum proteins often involves the formation of protein adducts and subsequent ligand exchange. rsc.orgrsc.org The initial complex, bis(glycinato)oxovanadium(IV), may bind to a protein as an intact moiety, or it may undergo partial or complete ligand dissociation, with the vanadyl ion then coordinating to amino acid residues on the protein surface. cnr.itnih.gov

Studies on other V(IV)OL₂ complexes (where L is a bidentate ligand) have revealed different modes of protein binding. cnr.it These include:

Coordination of the intact cis-V(IV)OL₂ moiety to an amino acid donor. cnr.it

Weak coordination of the square pyramidal V(IV)OL₂ species in an axial position. cnr.it

Coordination of a V(IV)OL⁺ fragment to two amino acid donors after the loss of one ligand. cnr.it

Recent research on the interaction of [V(IV)O(8-HQ)₂] (where 8-HQ is 8-hydroxyquinolinato) with RNase A demonstrated that one of the 8-HQ ligands was replaced by a water molecule and a glutamate (B1630785) residue from the protein. rsc.orgrsc.org This highlights the role of the protein in actively promoting ligand exchange, a process not always predictable by simple thermodynamic considerations. rsc.orgrsc.org Such ligand exchange processes are crucial as they can lead to the formation of the ultimate bioactive species and can also result in the inhibition of enzyme activity. rsc.org The stability of the resulting protein adducts can vary, with some being stable for several days. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Bis(glycinato)oxovanadium(IV) | BGOV |

| Vanadyl sulfate | VOSO₄ |

| Bis(maltolato)oxovanadium(IV) | BMOV |

| L-cysteine | Cys |

| L-histidine | His |

| Human Serum Albumin | HSA |

| Bis(8-hydroxyquinolinato)oxovanadium(IV) | [V(IV)O(8-HQ)₂] |

Fundamental Effects on Enzyme Systems (in vitro)

Bis(glycinato)oxovanadium(IV), like other vanadium compounds, is recognized for its ability to inhibit protein tyrosine phosphatases (PTPs). sami-sabinsagroup.com PTPs are a group of enzymes that remove phosphate groups from tyrosine residues on proteins, a key mechanism for down-regulating signaling pathways. One of the most studied PTPs in this context is Protein Tyrosine Phosphatase 1B (PTP1B), a major negative regulator in both insulin (B600854) and leptin signaling pathways. nih.govnih.govmdpi.commdpi.com

The inhibitory action of vanadium compounds on phosphatases is central to their insulin-mimetic effects. sami-sabinsagroup.com By inhibiting PTP1B, bis(glycinato)oxovanadium(IV) can prevent the dephosphorylation of the activated insulin receptor, thereby prolonging its signaling cascade. sami-sabinsagroup.comcsic.es This sustained activation of the insulin receptor enhances downstream cellular responses, such as glucose uptake and metabolism. The mechanism of inhibition often involves the vanadate (B1173111) ion (VO₄³⁻), the oxidized form of the vanadyl cation (VO²⁺) present in bis(glycinato)oxovanadium(IV), acting as a phosphate analog and binding to the active site of the phosphatase. sami-sabinsagroup.com

Research has demonstrated that inhibition of PTP1B by various inhibitors can enhance leptin-induced signaling by preventing the dephosphorylation of key signaling molecules like JAK2 and STAT3. nih.govmdpi.com This suggests that the modulatory effect of bis(glycinato)oxovanadium(IV) on phosphatase activity is a critical component of its biological activity.

The interaction of bis(glycinato)oxovanadium(IV) with kinase systems is intrinsically linked to its effects on phosphatases. Kinases are enzymes that add phosphate groups to proteins, while phosphatases remove them. Receptor tyrosine kinases (RTKs), such as the insulin receptor, are activated by ligand binding, which triggers autophosphorylation of tyrosine residues in the cytoplasmic domain. nih.govexplorationpub.comembopress.org This autophosphorylation is a critical step for initiating the downstream signaling cascade. embopress.orgosti.gov

Bis(glycinato)oxovanadium(IV) and other vanadium compounds can enhance the activity of the insulin receptor tyrosine kinase, not by direct activation, but by inhibiting the PTPs that would normally deactivate it. sami-sabinsagroup.com This leads to a sustained state of phosphorylation and, consequently, prolonged activation of the insulin receptor. embopress.org This enhanced signaling mimics the effect of insulin, leading to various downstream metabolic effects. nih.gov

While the primary mechanism is PTP inhibition, some studies suggest that vanadium compounds might also have more direct, though less defined, effects on certain protein kinases. nih.govmdpi.com However, the predominant view is that the influence on kinase systems is an indirect consequence of phosphatase modulation.

In vitro and in vivo studies have shown that bis(glycinato)oxovanadium(IV) can modulate the activity of key enzymes involved in glycolysis and gluconeogenesis, helping to normalize carbohydrate metabolism in diabetic states. nih.govnih.gov

Glycolytic Enzymes:

Hexokinase: This is the first enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. cusabio.comscience.gov Studies in diabetic rat models have shown that treatment with bis(glycinato)oxovanadium(IV) can restore the activity of hexokinase to near-normal levels. nih.gov This restoration is crucial for increasing the rate of glucose utilization in cells.

Lactate Dehydrogenase (LDH): This enzyme is involved in the anaerobic conversion of pyruvate (B1213749) to lactate. biochemjournal.com In diabetic conditions, the activity of LDH can be altered. Treatment with bis(glycinato)oxovanadium(IV) has been observed to help normalize LDH activity. nih.gov

Gluconeogenic Enzymes:

Fructose-1,6-bisphosphatase: This enzyme is a key regulatory point in gluconeogenesis, the pathway that produces glucose from non-carbohydrate precursors. In diabetes, the activity of gluconeogenic enzymes is often elevated, contributing to high blood glucose levels. nih.gov Bis(glycinato)oxovanadium(IV) has been shown to help revert the activity of fructose-1,6-bisphosphatase towards normal levels in diabetic rats, thereby reducing excessive glucose production. nih.gov

The table below summarizes the observed effects of bis(glycinato)oxovanadium(IV) on these key metabolic enzymes in experimental diabetes models.

| Enzyme | Pathway | Effect of Diabetes | Effect of Bis(glycinato)oxovanadium(IV) Treatment |

| Hexokinase | Glycolysis | Decreased Activity | Restoration to near-normal levels nih.gov |

| Lactate Dehydrogenase | Glycolysis | Altered Activity | Normalization of activity nih.gov |

| Fructose-1,6-bisphosphatase | Gluconeogenesis | Increased Activity | Reversion to normal levels nih.gov |

Mechanistic Studies of Cellular Responses (in vitro)

A significant cellular response to bis(glycinato)oxovanadium(IV) is the enhancement of glucose uptake, a key feature of its insulin-mimetic action. This has been demonstrated in various cell lines, particularly in adipocytes (fat cells), which are primary sites for glucose uptake and storage. nih.govnih.gov

The mechanism for this enhanced uptake is largely attributed to the increased translocation of Glucose Transporter 4 (GLUT4) from intracellular storage vesicles to the plasma membrane. nih.govconicet.gov.arfrontiersin.org In the absence of insulin or an insulin-mimetic compound, the majority of GLUT4 is located within the cell. nih.govnih.gov Upon stimulation, these vesicles move to and fuse with the cell membrane, thereby increasing the number of glucose transporters on the cell surface and facilitating greater glucose entry into the cell. conicet.gov.arresearchgate.net

While bis(glycinato)oxovanadium(IV) itself has been studied, research on related vanadium complexes, such as bis(maltolato)oxovanadium(IV) (BMOV) and bis(allixinato)oxovanadium(IV), provides further insight into this process. For instance, bis(allixinato)oxovanadium(IV) has been noted for its high in vitro insulin-mimetic activity, significantly enhancing glucose uptake in isolated rat adipocytes. nih.gov This suggests that the organic ligand plays a role in the compound's effectiveness.

The following table illustrates the comparative in vitro insulin-mimetic activity of different oxovanadium(IV) complexes based on glucose uptake enhancement.

| Compound | Cell Line | Key Finding |

| Bis(glycinato)oxovanadium(IV) | Rat Adipocytes | Demonstrates insulin-mimetic effects by enhancing glucose uptake. |

| Bis(allixinato)oxovanadium(IV) | Rat Adipocytes | Shows high potency in enhancing glucose uptake, by as much as 70%. nih.gov |

| Bis(maltolato)oxovanadium(IV) (BMOV) | Rat Adipocytes | Potent insulin-mimetic, effectively stimulates glucose uptake. mdpi.comthegoodscentscompany.com |

The cellular effects of bis(glycinato)oxovanadium(IV) are mediated through the modulation of complex intracellular signaling pathways that are also utilized by insulin. nih.govkhanacademy.orgunivr.it

GLUT4 Translocation: As mentioned previously, the translocation of GLUT4 to the cell surface is a critical downstream effect. conicet.gov.arfrontiersin.org The signaling cascade leading to this event is initiated by the activation of the insulin receptor. frontiersin.org The inhibition of PTP1B by bis(glycinato)oxovanadium(IV) sustains the phosphorylation of the insulin receptor, which in turn activates a series of downstream proteins. sami-sabinsagroup.comcsic.es

Protein Kinase B (Akt) Activation: A key protein in this pathway is Protein Kinase B (PKB), also known as Akt. nih.gov PKB is a serine/threonine kinase that plays a central role in mediating many of insulin's effects, including glucose transport and glycogen (B147801) synthesis. nih.govnih.gov Studies on related vanadium compounds like BMOV have shown that they are potent activators of key components of the insulin signaling pathway, including phosphatidylinositol 3-kinase (PI3-K) and its downstream effector, PKB. nih.gov The activation of PKB is a crucial step that leads to the translocation of GLUT4-containing vesicles to the plasma membrane. nih.govconicet.gov.ar

The general signaling pathway can be summarized as follows:

Bis(glycinato)oxovanadium(IV) inhibits PTP1B.

The insulin receptor remains phosphorylated and active.

This leads to the activation of PI3-K.

PI3-K activates PKB/Akt.

Activated PKB/Akt promotes the translocation of GLUT4 vesicles to the cell membrane.

Increased GLUT4 at the cell surface enhances glucose uptake.

This modulation of intracellular signaling pathways is fundamental to the insulin-mimetic properties of bis(glycinato)oxovanadium(IV) and other related vanadium complexes. nih.gov

Studies on Reactive Oxygen Species (ROS) Generation and Scavenging Mechanisms

The biological activity of vanadium compounds is often linked to their influence on cellular redox balance. mdpi.comcnr.it Many vanadium complexes are known to generate reactive oxygen species (ROS), which can lead to oxidative stress and induce cellular damage. mdpi.comnih.gov This production of ROS, such as superoxide (B77818) radicals and hydrogen peroxide, can result in the oxidation of crucial cellular macromolecules, including lipids, proteins, and nucleic acids, ultimately triggering apoptotic cell death. cnr.itmdpi.com

While the generation of ROS is a well-documented mechanism for the broader class of oxovanadium(IV) complexes, research specifically detailing the ROS-related activities of bis(glycinato)oxovanadium(IV) is less detailed in the available literature. However, studies on structurally similar oxovanadium(IV) complexes with other aminocarboxylate ligands, such as methyliminodiacetic acid, have demonstrated encouraging ROS scavenging capabilities in chemical assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test. researchgate.net

It is a recognized phenomenon that certain compounds can exhibit either antioxidant or pro-oxidant behavior depending on factors like concentration and the surrounding chemical environment. nih.govnih.govunesp.br For example, some natural compounds act as antioxidants but can become pro-oxidants in the presence of transition metals. nih.gov This duality is a critical factor in the mechanistic evaluation of metal-based compounds like bis(glycinato)oxovanadium(IV).

Effects on Nuclear and Mitochondrial DNA Integrity (in vitro)

A primary pharmacological target for many metal-based compounds, including those developed for anticancer therapies, is cellular DNA. mdpi.comrsc.org Vanadium complexes have been shown to interact with DNA through various mechanisms, including direct binding that causes structural lesions and indirect damage mediated by the generation of reactive oxygen species. mdpi.comnih.gov

In vitro studies with a range of oxovanadium(IV) complexes have elucidated several modes of DNA interaction. Some complexes, such as those with diketone-based ligands, have been found to bind preferentially to the minor groove of the DNA helix. mdpi.comnih.gov Other types, like terpyridyl oxovanadium(IV) complexes, can induce DNA crosslinking when activated by visible light. mdpi.com Furthermore, research on bis(β-diketonato) oxovanadium(IV) complexes has shown their ability to induce significant DNA fragmentation and to "nick" supercoiled plasmid DNA, converting it to a relaxed circular form without causing complete double-stranded breaks. nih.gov

Investigations into the effects on mitochondrial DNA have also been conducted for related compounds. A study using bis(maltolato)oxovanadium(IV) (BMOV), a well-researched insulin-mimetic agent, demonstrated that its application led to an increase in the ND1/ND4 deletion within mitochondrial DNA. mdpi.com This specific type of damage is often associated with mitochondrial dysfunction. mdpi.com The same research also confirmed that BMOV treatment induced damage to nuclear DNA. mdpi.comuneatlantico.es

While these findings establish common mechanistic pathways for oxovanadium(IV) compounds, specific studies focusing exclusively on the in vitro effects of bis(glycinato)oxovanadium(IV) on the integrity of nuclear and mitochondrial DNA are not prominently available. However, the DNA binding and cleavage capabilities of related Schiff base complexes derived from other amino acids have been a subject of investigation. researchgate.net

Cellular Viability Assessments in Research Models

The cytotoxic potential of bis(glycinato)oxovanadium(IV) and its derivatives has been confirmed in preclinical research models. eujournal.org In a study focused on the bioactivities of newly synthesized homoleptic bis(glycinato) oxovanadium(IV) complexes, the compounds were evaluated for toxicity using a brine shrimp bioassay. The results indicated that the glycinato complexes possess potent cytotoxic properties. eujournal.org

Table 1: In Vitro Cytotoxicity of an Oxovanadium(IV) Glycinato Complex in a Brine Shrimp Bioassay

This table summarizes the results from a bioassay to determine the cytotoxic effects of an oxovanadium(IV) glycinato complex (referred to as 1a in the study) after a 4-hour exposure period. Data sourced from European Scientific Journal eujournal.org.

| Compound | Exposure Time (hours) | Number of Live Shrimp | Number of Dead Shrimp | Observation |

|---|---|---|---|---|

| Oxovanadium(IV) Glycinato Complex (1a) | 4 | 0 | 10 | Potent Cytotoxicity Observed |

| Control (H₂O with 3.8% NaCl) | 4 | 10 | 0 | Not Cytotoxic |

The evaluation of cytotoxicity is a common step in characterizing the biological activity of oxovanadium(IV) compounds. mdpi.com For context, numerous studies have reported the effects of various oxovanadium(IV) complexes on the viability of different cell lines. For instance, bis(maltolato)oxovanadium(IV) (BMOV) has been shown to be cytotoxic across a wide range of neuroblastoma-derived cell lines. nih.gov In a separate study, treatment of HepG2 human liver cancer cells with BMOV resulted in a significant, dose-dependent reduction in cell viability. mdpi.com Research on bis(β-diketonato) oxovanadium(IV) complexes highlighted their particular efficacy against the A549 human lung carcinoma cell line. nih.gov

The specific ligands coordinated to the oxovanadium(IV) core play a crucial role in determining the compound's cytotoxic potency. This is illustrated in studies of other amino acid-derived complexes, such as those with methyliminodiacetic acid and ethylenediaminetetraacetic acid, which have been assessed against human cancer cell lines. researchgate.net

Table 2: Comparative Cytotoxicity (IC₅₀) of Related Oxovanadium(IV) Complexes on Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC₅₀) values for related oxovanadium(IV) complexes against different cancer cell lines, providing context for the cytotoxic potential of this class of compounds. Data sourced from ResearchGate researchgate.net.

| Compound | Cell Line | Incubation Time (hours) | IC₅₀ (µg/mL) |

|---|---|---|---|

| [VO(Me-IDA)(H₂O)₂] | HepG2 (Liver Carcinoma) | 48 | 74.23 |

| MCF-7 (Breast Cancer) | 48 | 42.04 | |

| NaH[VO(EDTA)]·4H₂O | HepG2 (Liver Carcinoma) | 48 | 65.56 |

| MCF-7 (Breast Cancer) | 48 | 48.34 |

These assessments in various research models collectively indicate that oxovanadium(IV) complexes, including the glycinato derivative, are biologically active compounds with significant cytotoxic effects. The specific nature and potency of these effects are highly dependent on the molecular structure of the complex.

Explorations of Coordination Dynamics and Reactivity of Bis Glycinato Oxovanadium Iv

Ligand Exchange Kinetics and Mechanisms

The substitution of ligands in bis(glycinato)oxovanadium(IV) is a critical aspect of its reactivity, influencing its interactions and transformations in different chemical settings. Studies on the replacement of the glycinate (B8599266) ligands by other chelating agents, such as oxalate (B1200264), have provided valuable insights into the mechanistic pathways of these reactions.

The reaction of bis(glycinato)oxovanadium(IV) with oxalate to form bis(oxalato)oxovanadate(IV) has been investigated using the stopped-flow method. oup.com This technique allows for the observation of rapid reactions in solution. The study revealed that the ligand exchange process is not a single-step event but rather proceeds through two distinct, consecutive steps. oup.com The first step is relatively slow, followed by a much faster second step. oup.com This two-step mechanism suggests the formation of an intermediate species where one glycinato ligand has been replaced by an oxalate ligand, which then rapidly undergoes the second substitution.

Kinetic studies on similar oxovanadium(IV) complexes, such as bis(N-alkylsalicylaldiminato)oxovanadium(IV), have also shown multi-step ligand substitution processes. nih.gov In these systems, the observed pseudo-first-order rate constants exhibit a linear dependence on the concentration of the incoming ligand, indicating that the reaction mechanism involves the formation of an adduct between the complex and the entering ligand in the rate-determining steps. nih.gov The activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been determined for some of these reactions. The large negative values of ΔS‡ suggest an associative mechanism, where the incoming ligand binds to the metal center before the departure of the leaving group. nih.gov While specific activation parameters for the bis(glycinato)oxovanadium(IV) and oxalate reaction were not detailed in the provided results, the general principles observed in similar systems point towards an associative pathway for ligand substitution.

Table 1: Kinetic Data for Ligand Substitution Reactions of Oxovanadium(IV) Complexes

| Reacting System | Observed Steps | Rate Constants | Activation Parameters | Proposed Mechanism |

| Bis(glycinato)oxovanadium(IV) + Oxalate | Two consecutive steps (slow followed by fast) | k₁, k₂ | Not specified | Suggests intermediate formation |

| Bis(n-propyl-salicylaldiminato)oxovanadium(IV) + Htfpd | Two observable steps | k₁(obsd) = kₛ₁ + k₁[Htfpd], k₂(obsd) = kₛ₂ + k₂[Htfpd] | ΔH‡₁ = 35.8 ± 2.8 kJ mol⁻¹, ΔS‡₁ = -146 ± 23 J K⁻¹ mol⁻¹; ΔH‡₂ = 40.2 ± 1.3 kJ mol⁻¹, ΔS‡₂ = -142 ± 11 J K⁻¹ mol⁻¹ | Associative, involving adduct formation |

Htfpd = 1,1,1-trifluoropentane-2,4-dione

Stability in Diverse Chemical Environments

The stability of bis(glycinato)oxovanadium(IV) is a key determinant of its persistence and speciation in various media. The complex exhibits stability in both its amorphous solid state and in solution under both aerobic and anaerobic conditions. eujournal.org The coordination of the two bidentate glycine (B1666218) ligands to the vanadium(IV) center through the amino nitrogen and a carboxylato oxygen atom forms a stable five-membered chelate ring structure on each side. eujournal.org Spectroscopic studies have confirmed that these complexes adopt a square pyramidal structure. eujournal.org

However, the stability of the complex is pH-dependent. In aqueous solutions, the speciation of oxovanadium(IV) is heavily influenced by pH. nih.gov At pH values below 6, the predominant species are [VIVO(H₂O)₅]²⁺ and [VIVO(OH)]⁺. nih.gov As the pH increases above 6, hydrolysis becomes more significant, leading to the precipitation of VIVO(OH)₂. nih.gov In the presence of high molar ratios of amino acids like glycine, the formation of the bis(glycinato) complex is favored, yet hydrolytic processes can still be extensive, particularly at pH values greater than 5. nih.gov

Reaction with Small Molecules and Biomimetic Systems

The reactivity of bis(glycinato)oxovanadium(IV) extends to its interactions with small molecules and its role in biomimetic systems, particularly in mimicking the action of insulin (B600854). nih.gov The complex has demonstrated the ability to normalize blood glucose, urea, cholesterol, and triglyceride levels in diabetic rat models. nih.gov This insulin-mimetic activity is thought to occur through the activation of insulin receptors, which in turn enhances glucose uptake and modulates insulin signaling pathways. nih.gov

In aqueous solution, bis(glycinato)oxovanadium(IV) can undergo oxidation by molecular oxygen. This is a common reaction for many oxovanadium(IV) complexes. For example, bis(maltolato)oxovanadium(IV) (BMOV), another potent insulin-mimetic agent, is slowly oxidized by O₂ to form the corresponding V(V) species. ubc.ca This oxidation is often preceded by the coordination of O₂ to a vacant site on the vanadium center, highlighting the importance of available coordination sites for reactivity. ubc.ca The oxidation of V(IV) to V(V) is a crucial transformation, as V(V) species also exhibit significant biological activity. ubc.ca

The reaction of oxovanadium(IV) complexes with other small molecules has also been explored. For instance, the reaction of VO(salGlyGly) with formaldehyde (B43269) and acetaldehyde (B116499) leads to the formation of serylglycine and threonylglycine, respectively, demonstrating the potential for the coordinated ligand to undergo further chemical transformations. researchgate.net In the context of biomimetic catalysis, oxovanadium(IV) complexes can serve as models for metalloenzymatic reactions. eujournal.org For example, the reductive coupling of CO₂ to form oxalate, observed in a system involving a V(IV)O-salicylidene-l-phenylalaninate complex, showcases the potential for these complexes to mediate complex chemical transformations. nih.gov

Furthermore, the interaction of bis(glycinato)oxovanadium(IV) with other biological molecules is an area of active research. The complex has shown antifungal activity against certain fungal strains like Aspergillus niger and Penicillium notatum, though it was found to be ineffective against Candida tropicalis and did not exhibit significant antibacterial activity. eujournal.org

Fundamental Antimicrobial Efficacy Studies (in vitro, general research)

The bioinorganic chemistry of bis(glycinato)oxovanadium(IV) includes investigations into its antimicrobial properties. In vitro studies have been conducted to determine its efficacy against various fungal and bacterial strains.

Research has consistently shown that bis(glycinato)oxovanadium(IV) and its derivatives possess notable antifungal activity against specific fungal species. eujournal.orggrafiati.comresearchgate.net The compound has demonstrated efficacy against Aspergillus niger and Penicillium notatum. eujournal.orgrjpbcs.com However, studies also report that it is ineffective against the yeast Candida tropicalis. eujournal.orggrafiati.comresearchgate.net This selective activity suggests a specific mode of action that is effective against certain filamentous fungi but not against others. One study noted that a related oxovanadium(IV) glycinato complex exhibited activity comparable to the standard antifungal griseofulvin (B1672149) against Penicillium notatum. eujournal.org

Interactive Table: Antifungal Activity of Bis(glycinato)oxovanadium(IV) Complexes

| Fungal Strain | Activity | Reference |

| Aspergillus niger | Active | , eujournal.org, grafiati.com, researchgate.net |

| Penicillium notatum | Active | , eujournal.org, grafiati.com, researchgate.net |

| Candida tropicalis | Ineffective | , eujournal.org, grafiati.com, researchgate.net |

In contrast to its antifungal properties, bis(glycinato)oxovanadium(IV) has been found to lack significant antibacterial activity. grafiati.com Multiple studies screening the complex against various bacterial strains reported no observable antibacterial effects. eujournal.orggrafiati.comresearchgate.net This disparity between its antifungal and antibacterial efficacy underscores the compound's specific spectrum of antimicrobial action, primarily targeting certain fungal pathogens.

Interactive Table: Antibacterial Activity of Bis(glycinato)oxovanadium(IV) Complexes

| Activity Type | Finding | Reference |

| Antibacterial | No significant activity observed against tested strains. | , eujournal.org, grafiati.com, researchgate.net |

Conclusion

Bis(glycinato)oxovanadium(IV) is a cornerstone complex in the study of vanadyl coordination chemistry. Its synthesis is straightforward, and its characteristic square pyramidal structure has been extensively defined through a combination of spectroscopic and computational methods. The complex exhibits rich solution chemistry, with pH-dependent speciation and well-studied ligand exchange kinetics. Its primary role in modern chemical research is as a fundamental model system in bioinorganic chemistry, particularly for probing the interactions of vanadium in biological environments. The wealth of data on its synthesis, structure, and reactivity ensures that bis(glycinato)oxovanadium(IV) will remain a compound of significant interest for fundamental and applied chemical studies.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

The synthesis of bis(glycinato)oxovanadium(IV) is typically straightforward, often involving the reaction of an oxovanadium(IV) salt with glycine (B1666218) in an aqueous solution. A common method involves dissolving oxovanadium(IV) sulfate (B86663) trihydrate in deionized water, followed by the addition of glycine, often in a 2:1 molar ratio to the vanadium salt. The reaction is sensitive to conditions such as temperature and pH, which are optimized to ensure the formation of the desired complex and prevent the oxidation of the vanadium(IV) center. Temperatures are generally maintained between 30 and 60°C to facilitate ligand coordination without causing decomposition.

Characterization of bis(glycinato)oxovanadium(IV) relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the glycine ligand to the vanadyl center. A strong absorption band in the 940–995 cm⁻¹ range is characteristic of the V=O stretching vibration. Shifts in the carbonyl (C=O) and amine (N-H) stretching frequencies compared to free glycine provide further evidence of complex formation.

Electronic (UV-Vis) spectroscopy reveals the d-d electronic transitions typical of a d¹ vanadyl complex in a square pyramidal geometry. Two broad absorption bands are commonly observed in the visible region, around 595-609 nm and 780-800 nm. The magnetic moment of the complex is typically close to the spin-only value of 1.73 Bohr magnetons (B.M.), consistent with the single unpaired electron of the V(IV) center.

Future advancements in this area could focus on developing more sustainable and efficient synthetic routes. Exploring mechanochemical or microwave-assisted syntheses could lead to reduced reaction times and solvent usage. In terms of characterization, advanced techniques such as high-resolution mass spectrometry and single-crystal X-ray diffraction, where applicable, can provide more detailed structural information. Computational methods, like Density Functional Theory (DFT), can be further utilized to complement experimental data and provide deeper insights into the electronic structure and bonding of the complex. semanticscholar.org

| Spectroscopic Data for Bis(glycinato)oxovanadium(IV) | |

| Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | V=O stretch: 940–995 cm⁻¹; Shifts in C=O and N-H stretches |

| UV-Vis Spectroscopy | d-d transition bands: ~595-609 nm and ~780-800 nm |

| Magnetic Susceptibility | Magnetic moment: ~1.73 B.M. |

Insights into Molecular and Cellular Mechanisms

A significant body of research on bis(glycinato)oxovanadium(IV) and related compounds has focused on their insulin-mimetic properties. nih.govnih.gov Studies on similar bis(ligand)oxovanadium(IV) complexes have provided insights into their potential mechanisms of action. For instance, compounds like bis(maltolato)oxovanadium(IV) (BMOV) have been shown to stimulate glucose uptake and metabolism. researchgate.netmdpi.com The proposed mechanisms often involve the interaction of the vanadyl ion with key components of the insulin (B600854) signaling pathway. mdpi.com

Research on bis(allixinato)oxovanadium(IV) suggests that such complexes can enhance the tyrosine phosphorylation of the insulin receptor β-subunit (IRβ) and insulin receptor substrate (IRS), leading to the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. This cascade ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells. mdpi.com Furthermore, some vanadium complexes have been shown to influence the transcription of genes involved in gluconeogenesis by modulating transcription factors like FoxO1.

While these findings are promising, the precise molecular targets of bis(glycinato)oxovanadium(IV) are not fully elucidated. Future research should aim to identify the specific proteins and enzymes that interact with this complex within the cell. Advanced proteomic and metabolomic approaches could be employed to map the cellular pathways affected by bis(glycinato)oxovanadium(IV) treatment. Understanding how the glycine ligand influences the bioavailability, stability, and cellular uptake of the vanadyl ion is another critical area for investigation.

Unexplored Areas in Coordination Chemistry and Reactivity

The coordination chemistry of vanadium is remarkably diverse due to its multiple oxidation states and ability to form complexes with various geometries. Bis(glycinato)oxovanadium(IV) typically adopts a square pyramidal structure with the oxo group in the apical position and the two bidentate glycinato ligands in the basal plane.

An area ripe for exploration is the reactivity of the coordinated glycinato ligands. Investigating whether the coordination to the vanadium center alters the reactivity of the amino acid, for example, in peptide bond formation or other biochemical reactions, could yield interesting results. Furthermore, the potential for bis(glycinato)oxovanadium(IV) to undergo ligand exchange reactions with other biologically relevant molecules, such as amino acids, peptides, or nucleotides, is an important aspect of its bioinorganic chemistry that warrants further study.

The redox chemistry of bis(glycinato)oxovanadium(IV) is another area with unexplored potential. Understanding the factors that influence the V(IV)/V(V) redox couple in this complex is crucial, as the oxidation state of vanadium is known to be critical for its biological activity. semanticscholar.org Studies on the electrochemical behavior of the complex under various conditions could provide valuable insights into its stability and potential to participate in biological redox processes. The interaction of the complex with reactive oxygen species (ROS) is also an important area of investigation, as vanadium compounds have been reported to possess both pro-oxidant and antioxidant properties. mdpi.com

Potential for Novel Research Tool Development

Given its defined chemical structure and biological activity, bis(glycinato)oxovanadium(IV) has the potential to be developed into a valuable research tool. Its ability to modulate signaling pathways, particularly the insulin signaling cascade, makes it a useful probe for studying these processes in various cell types.

Future research could focus on modifying the glycine ligand to incorporate fluorescent tags or other reporter groups. Such derivatives would allow for the visualization of the complex's cellular uptake, distribution, and interaction with specific organelles or proteins using advanced microscopy techniques. This could provide unprecedented insights into its mechanism of action at a subcellular level.

Q & A

Q. Methodological Answer :

- FTIR : Identify ν(C=O) and ν(NH₂) shifts to confirm glycine binding modes (monodentate vs. bidentate) .

- Electronic absorption spectroscopy : Analyze d-d transitions (e.g., 600–800 nm) to infer octahedral vs. square-pyramidal geometry .

- X-ray crystallography : Resolve bond lengths (V=O, V-N) to distinguish between cis/trans isomerism .

Advanced Question: How can factorial design optimize Bis(glycinato)oxovanadium(IV) synthesis for high-yield, phase-pure products?

Methodological Answer :

Use a 2³ factorial design to test variables:

- Factors : pH (4.0 vs. 5.0), temperature (60°C vs. 80°C), and glycine:VO²⁺ molar ratio (2:1 vs. 3:1).

- Response variables : Yield (%) and purity (via XRD phase analysis).

- ANOVA : Identify significant interactions (e.g., pH-temperature synergy) and model optimal conditions .

Basic Question: What are the redox stability challenges of Bis(glycinato)oxovanadium(IV) in aqueous media, and how can they be mitigated?

Methodological Answer :

VO²⁺ is prone to oxidation to VO₂⁺. Mitigation strategies:

- Chelator buffering : Add ascorbic acid (1 mM) as a reducing agent .

- Electrochemical monitoring : Use cyclic voltammetry to track E₁/₂ shifts under varying pH .

- Stability assays : Conduct time-resolved UV-Vis to quantify decomposition kinetics .

Advanced Question: How do solvent polarity and ligand protonation states influence the electronic properties of Bis(glycinato)oxovanadium(IV)?

Q. Methodological Answer :

- Solvatochromism studies : Measure λmax shifts in solvents (water, DMSO, ethanol) to correlate with Reichardt’s ET(30) polarity scale .

- pH-dependent NMR : Track ¹H chemical shifts of glycine protons to map protonation equilibria (pKa1 ≈ 2.3, pKa2 ≈ 9.6) .

- TD-DFT modeling : Simulate solvent effects on frontier molecular orbitals (HOMO-LUMO gaps) .

Basic Question: What are the best practices for ensuring reproducibility in Bis(glycinato)oxovanadium(IV) synthesis?

Q. Methodological Answer :

- Standardized protocols : Document inert gas purging durations and filtration methods (e.g., sintered glass vs. syringe filters) .

- Batch testing : Compare yields across ≥3 independent syntheses with RSD <5% .

- Peer validation : Share samples with collaborators for independent spectroscopic verification .

Advanced Question: How can ligand substitution kinetics in Bis(glycinato)oxovanadium(IV) be quantified to inform catalytic mechanism studies?

Q. Methodological Answer :

- Stopped-flow spectroscopy : Measure rate constants (kobs) for glycine displacement by competing ligands (e.g., oxalate) .

- Eyring analysis : Derive ΔH‡ and ΔS‡ from temperature-dependent kobs to distinguish associative vs. dissociative pathways .

- Computational MD simulations : Model transition states and ligand exchange barriers .

Basic Question: What statistical methods are appropriate for analyzing variability in Bis(glycinato)oxovanadium(IV) spectroscopic data?

Q. Methodological Answer :

- Principal Component Analysis (PCA) : Reduce dimensionality in FTIR/UV-Vis datasets to identify outlier spectra .

- Error propagation : Calculate uncertainties in molar absorptivity (ε) using the Beer-Lambert law with triplicate measurements .

- t-tests : Compare mean bond lengths (XRD) across synthetic batches to assess significance .

Advanced Question: How can multi-technique workflows resolve ambiguities in the catalytic activity of Bis(glycinato)oxovanadium(IV) in oxidation reactions?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.